molecular formula C9H7FN4O2 B2387164 3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid CAS No. 2241141-28-4

3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid

Cat. No.: B2387164
CAS No.: 2241141-28-4
M. Wt: 222.179
InChI Key: CDWKZMRHIGRNSS-UHFFFAOYSA-N
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Description

The compound’s molecular formula is C9H7FN4O2, and it is characterized by the presence of a fluoro group and a methyltetrazolyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzoic acid with 5-methyltetrazole under specific conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro and methyltetrazolyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluoro group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The methyltetrazolyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Comparison: Compared to similar compounds, 3-Fluoro-5-(5-methyltetrazol-1-yl)benzoic acid is unique due to the presence of the methyltetrazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-fluoro-5-(5-methyltetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-3-6(9(15)16)2-7(10)4-8/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWKZMRHIGRNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC(=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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